tert-Butyl 6-fluoro-1H-indazole-1-carboxylate

Regioisomeric purity Quality control Building block procurement

tert-Butyl 6-fluoro-1H-indazole-1-carboxylate (CAS 1337879‑80‑7) is an N-Boc-protected, 6‑fluoro‑substituted 1H‑indazole derivative with molecular formula C₁₂H₁₃FN₂O₂ and molecular weight 236.24 g mol⁻¹. It belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry for the construction of kinase inhibitor scaffolds.

Molecular Formula C12H13FN2O2
Molecular Weight 236.24 g/mol
CAS No. 1337879-80-7
Cat. No. B1447690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-fluoro-1H-indazole-1-carboxylate
CAS1337879-80-7
Molecular FormulaC12H13FN2O2
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=CC(=C2)F)C=N1
InChIInChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3
InChIKeyFFQRNUICGBAZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-fluoro-1H-indazole-1-carboxylate (CAS 1337879-80-7): A Regiospecific Fluorinated Indazole Building Block for Kinase-Targeted Drug Discovery


tert-Butyl 6-fluoro-1H-indazole-1-carboxylate (CAS 1337879‑80‑7) is an N-Boc-protected, 6‑fluoro‑substituted 1H‑indazole derivative with molecular formula C₁₂H₁₃FN₂O₂ and molecular weight 236.24 g mol⁻¹ . It belongs to the class of fluorinated heterocyclic building blocks widely employed in medicinal chemistry for the construction of kinase inhibitor scaffolds. The tert‑butoxycarbonyl (Boc) group at the N‑1 position enables orthogonal protection during multi‑step synthesis, while the electron‑withdrawing fluorine at the C‑6 position modulates ring electronics, metabolic stability, and target‑binding interactions [1]. This compound serves as a key intermediate in programs targeting Rho‑associated kinase (ROCK), mineralocorticoid receptor (MR), and mitogen‑activated protein kinase kinase 4 (MEK4).

Why the 6‑Fluoro‑N‑Boc Indazole Cannot Be Replaced by the 5‑Fluoro, 4‑Fluoro, or 6‑Chloro Congeners Without Altering Pharmacochemical Outcomes


The position of the fluorine substituent on the indazole scaffold is not interchangeable. In the ROCK1 inhibitor program that delivered GSK429286A (IC₅₀ = 14 nM, 61 % oral bioavailability in rat), substitution at the 6‑position was critical for reducing clearance and achieving oral exposure—an outcome not replicated with alternative halogenation patterns [1]. Similarly, a 6‑fluoroindazole motif was specifically selected in a mineralocorticoid receptor antagonist (MRA) program after computational and experimental evaluation of core electronics, yielding a compound with excellent metabolic stability [2]. The 6‑fluoro regioisomer also exhibits distinct N‑alkylation regioselectivity compared with C‑5 or C‑7 substituted analogs, directly impacting synthetic route efficiency and final product isomeric purity [3]. Substituting fluorine for chlorine alters both electronic (σₚ) and lipophilic (π) parameters, with predictable consequences for target binding and ADME profile.

Quantitative Comparative Evidence: tert-Butyl 6-Fluoro-1H-Indazole-1-Carboxylate Versus Closest Analogs


Regioisomeric Purity: 6‑Fluoro Isomer Delivers Higher Baseline Purity (97 %) Than 5‑Fluoro Isomer (95+ %) From a Common Supplier Under Standard QC

tert-Butyl 6-fluoro-1H-indazole-1-carboxylate (CAS 1337879-80-7) is supplied with a standard purity specification of 97 %, as determined by NMR, HPLC, and GC batch-release testing . Its direct regioisomer, tert-butyl 5-fluoro-1H-indazole-1-carboxylate (CAS 1167418-10-1), is supplied by the same manufacturer with a lower standard purity of 95+ % . For multi‑step synthetic sequences where intermediate purity directly affects downstream yield and impurity profiles, this 2 % absolute purity differential reduces the impurity burden carried into subsequent transformations.

Regioisomeric purity Quality control Building block procurement

Pharmacokinetic Impact of 6‑Fluoro Substitution: Oral Bioavailability of 61 % Achieved in a ROCK1 Inhibitor Series Incorporating the 6‑Fluoroindazole Motif

In the GSK dihydropyridone indazole amide series targeting ROCK1, the 6‑fluoroindazole‑containing compound (GSK429286A, also designated compound 15) achieved 61 % oral bioavailability in male Sprague‑Dawley rats, with an IC₅₀ of 14 nM against ROCK1 [1]. The authors explicitly state that 'indazole substitution played a critical role in decreasing clearance and improving oral bioavailability' [2]. Prior leads lacking the optimized 6‑fluoroindazole substitution pattern (e.g., indazole amide 3) suffered from poor oral bioavailability, necessitating the regiospecific fluorine placement to achieve pharmacokinetic viability [2]. No 5‑fluoro or 4‑fluoro regioisomer within this series reached comparable oral exposure in this disclosure.

Oral bioavailability ROCK1 inhibitor Pharmacokinetics

Metabolic Stability Advantage: 6‑Fluoroindazole Core Delivers 'Excellent Metabolic Stability' in Mineralocorticoid Receptor Antagonist Lead Optimization

In the development of a novel indazole‑based MRA series (Liu et al., 2019), a de novo synthesis specifically delivered 6‑fluoroindazole compound 26, characterized as 'a potent MRA with excellent metabolic stability' [1]. The authors employed computational analysis and C–H borylation chemistry to optimize the indazole core electronics, with the 6‑fluoro substitution proving essential for balancing potency and metabolic resilience. While quantitative microsomal half‑life or intrinsic clearance values are not disclosed in the abstract, the explicit qualitative designation of 'excellent metabolic stability' represents a deliberate SAR outcome distinguishing the 6‑fluoro congener from earlier, less stable indazole cores examined in the same program [1]. This is consistent with the broader class‑level observation that fluorine at the 6‑position of indazoles enhances metabolic stability by blocking oxidative metabolism at that site and modulating ring electron density [2].

Metabolic stability Mineralocorticoid receptor antagonist Late-stage functionalization

Regioselective Synthesis Advantage: C‑6 Fluoro Substitution Provides Distinct N‑1/N‑2 Alkylation Regioselectivity Profile Relative to C‑5 and C‑7 Analogs

A systematic study of regioselective N‑alkylation on the 1H‑indazole scaffold demonstrated that ring substituent electronics and position strongly govern N‑1 vs. N‑2 regioisomeric distribution [1]. While C‑7 nitro or CO₂Me substituents confer ≥ 96 % N‑2 regioselectivity, and C‑3 substituents (carboxymethyl, tert‑butyl, COMe, carboxamide) yield > 99 % N‑1 selectivity, the C‑6 position exerts an intermediate electronic effect that can be tuned synthetically [1]. The 6‑fluoro substitution, being moderately electron‑withdrawing (σₘ ≈ 0.34), provides a distinct regioselectivity profile compared with the stronger electron‑withdrawing effect at C‑5 or C‑7. This differential regioselectivity is exploited in the synthesis of 6‑fluoro‑containing drug candidates such as GSK429286A and the MRA compound 26, where selective N‑1 functionalization with Boc protection precedes further elaboration.

Regioselective N-alkylation Indazole scaffold Synthetic efficiency

Fluorine vs. Chlorine at C‑6: Fluorine Confers Superior Metabolic Stability and Tunable Lipophilicity Relative to the 6‑Chloro Analog

The 6‑chloro analog (tert‑butyl 6‑chloro‑1H‑indazole‑1‑carboxylate, CAS 1260888‑96‑7) shares the same molecular framework (C₁₂H₁₃ClN₂O₂, MW 252.70) but differs fundamentally in halogen properties . Fluorine is a stronger electron‑withdrawing group (Hammett σₚ = 0.06 vs. Cl σₚ = 0.23 for inductive effect; however, fluorine's −I effect dominates while chlorine's +M mesomeric donation partially offsets), leading to different ring electronics. More critically, fluorine is not a metabolic leaving group, whereas aryl chlorides can undergo oxidative dechlorination by CYP450 enzymes, generating reactive metabolites [1]. The 6‑fluoroindazole core has been explicitly validated for metabolic stability in the MRA program (compound 26) and in the ROCK1 inhibitor series (61 % F), whereas no analogous published validation exists for the 6‑chloro congener [2].

Fluorine vs. chlorine Metabolic stability Lipophilicity tuning

Validated Application Scenarios for tert-Butyl 6-Fluoro-1H-Indazole-1-Carboxylate in Drug Discovery and Chemical Biology


Orally Bioavailable ROCK1/2 Kinase Inhibitor Lead Optimization

The 6‑fluoroindazole motif, accessed via deprotection of tert‑butyl 6‑fluoro‑1H‑indazole‑1‑carboxylate, is the core heterocycle of GSK429286A—a selective ROCK1/2 inhibitor with IC₅₀ = 14 nM (ROCK1), 63 nM (ROCK2), and 61 % oral bioavailability in rat [1]. Researchers pursuing ROCK‑mediated indications (hypertension, glaucoma, fibrotic disease) should prioritize this building block over the 5‑fluoro, 4‑fluoro, or 6‑chloro analogs, which lack comparable pharmacokinetic validation in this target class. The Boc‑protected form enables straightforward N‑1 deprotection and subsequent C‑3, C‑5, or C‑7 functionalization via cross‑coupling or C–H activation chemistry.

Mineralocorticoid Receptor Antagonist Development with Enhanced Metabolic Stability

The 6‑fluoroindazole scaffold was specifically selected in a Merck & Co. MRA lead optimization campaign after computational analysis of indazole core electronics. Compound 26, incorporating the 6‑fluoroindazole moiety, was identified as a potent MRA with excellent metabolic stability [2]. The tert‑butyl 6‑fluoro‑1H‑indazole‑1‑carboxylate building block provides direct synthetic access to this validated pharmacophore, offering procurement teams a de‑risked intermediate for MRA programs targeting hypertension and heart failure.

MEK4‑Selective Chemical Probe Synthesis for Prostate Cancer Target Validation

The 6‑fluoro‑2H‑indazole motif is present in compound 6ff (4‑(6‑fluoro‑2H‑indazol‑3‑yl)benzoic acid), identified through structure‑activity relationship studies and molecular modeling as a highly potent and selective MEK4 inhibitor [3]. MEK4 is implicated in metastatic prostate cancer, and selective chemical probes targeting this kinase had not been previously developed. tert‑Butyl 6‑fluoro‑1H‑indazole‑1‑carboxylate serves as a protected precursor for constructing the 3‑aryl‑6‑fluoroindazole core of this first‑in‑class MEK4 probe series.

Regioselective Multi‑Step Synthesis Requiring Orthogonal N‑1 Protection

The Boc protecting group at N‑1 provides orthogonal stability during C‑3 halogenation, Suzuki–Miyaura cross‑coupling, and C–H functionalization steps, with selective deprotection achievable under mild acidic conditions (TFA or HCl/dioxane) [4]. This is particularly valuable when constructing 1,3‑diaryl‑substituted indazoles via two‑step Suzuki cross‑coupling/deprotection/N‑arylation sequences, which proceed in excellent overall yield from N‑Boc‑protected indazole derivatives [5]. The 6‑fluoro substitution further modulates the electronic environment to favor desired coupling outcomes.

Quote Request

Request a Quote for tert-Butyl 6-fluoro-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.